molecular formula C11H12N2O3S B8694116 N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide CAS No. 918810-28-3

N-(3-Cyano-4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B8694116
Key on ui cas rn: 918810-28-3
M. Wt: 252.29 g/mol
InChI Key: UUOZZKTZUXNKEO-UHFFFAOYSA-N
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Patent
US08044242B2

Procedure details

To 5C (423 mg, 1.65 mmol) in MeOH (17 mL), Raney Ni (cat) was added. The mixture was stirred under hydrogen (60 psi) for 8 h, then filtered and concentrated to provide 5D (397 mg, 92%). LC-MS: 253.23 (M+H)+.
Name
Quantity
423 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([NH:14][C:15](=[O:17])[CH3:16])[CH:6]=[CH:7][C:8]=1[S:9]([CH2:12][CH3:13])(=[O:11])=[O:10])#[N:2]>CO.[Ni]>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([NH:14][C:15](=[O:17])[CH3:16])[CH:6]=[CH:7][C:8]=1[S:9]([CH2:12][CH3:13])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
423 mg
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1S(=O)(=O)CC)NC(C)=O
Name
Quantity
17 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (60 psi) for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NCC=1C=C(C=CC1S(=O)(=O)CC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 397 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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